5-Azaspiro[2.5]octan-7-ol
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Overview
Description
5-Azaspiro[2.5]octan-7-ol is a chemical compound with the molecular formula C₇H₁₃NO and a molecular weight of 127.19 g/mol It is characterized by a spirocyclic structure, which includes a nitrogen atom within the ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Azaspiro[2.5]octan-7-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1-aminocyclopropane carboxylic acid with suitable reagents to form the spirocyclic structure . The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the cyclization process.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates and final product.
Chemical Reactions Analysis
Types of Reactions
5-Azaspiro[2.5]octan-7-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitrogen-containing ring can be reduced under specific conditions to form amines.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) for converting the hydroxyl group to halides.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of halides or other substituted derivatives.
Scientific Research Applications
5-Azaspiro[2.5]octan-7-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex spirocyclic compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of new materials with unique properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 5-Azaspiro[2.5]octan-7-ol involves its interaction with specific molecular targets. The nitrogen atom within the spirocyclic ring can participate in hydrogen bonding and other interactions with biological molecules. This can influence various biochemical pathways, potentially leading to therapeutic effects. The exact molecular targets and pathways are still under investigation, but the compound’s unique structure suggests it could modulate enzyme activity or receptor binding.
Comparison with Similar Compounds
Similar Compounds
4,7-Diazaspiro[2.5]octane: Another spirocyclic compound with two nitrogen atoms in the ring.
5-Azaspiro[2.4]heptane: A smaller spirocyclic compound with a similar nitrogen-containing ring.
5-Azaspiro[3.5]nonane: A larger spirocyclic compound with an extended ring system.
Uniqueness
5-Azaspiro[2.5]octan-7-ol is unique due to its specific ring size and the presence of a hydroxyl group. This combination of features allows it to participate in a variety of chemical reactions and makes it a versatile building block in synthetic chemistry. Its potential biological activity also sets it apart from other similar compounds, making it a valuable target for further research .
Properties
IUPAC Name |
5-azaspiro[2.5]octan-7-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO/c9-6-3-7(1-2-7)5-8-4-6/h6,8-9H,1-5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZVHOYQWDXQPIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12CC(CNC2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2090320-37-7 |
Source
|
Record name | 5-azaspiro[2.5]octan-7-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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